Computed Lipophilicity Shift vs. Pivalamide Analog Demonstrates Measurably Higher Membrane Permeability Potential
The target compound exhibits a computed XLogP3-AA of 1.4, compared to a value of approximately 1.0 for the pivalamide analog N-(2-hydroxy-2-methyl-3-(methylthio)propyl)pivalamide [1][2]. This difference of ~0.4 log units is attributable to the extra methylene spacer in the 3,3-dimethylbutanoyl chain, which increases hydrophobic surface area without introducing additional hydrogen-bonding capacity.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | N-(2-hydroxy-2-methyl-3-(methylthio)propyl)pivalamide (CAS 1396768-72-1): XLogP3 ~1.0 |
| Quantified Difference | ΔXLogP3 ≈ +0.4 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release) |
Why This Matters
A ΔlogP of +0.4 can translate to a difference of approximately 2.5–4‑fold in predicted membrane permeability, directly influencing compound selection for cell-based assays or in vivo studies where passive diffusion is rate-limiting.
- [1] PubChem. Compound Summary for CID 71787170, N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3,3-dimethylbutanamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/71787170 (accessed May 2026). View Source
- [2] PubChem. Compound Summary for CID 71787169 (N-(2-hydroxy-2-methyl-3-(methylthio)propyl)pivalamide). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/71787169 (accessed May 2026). View Source
